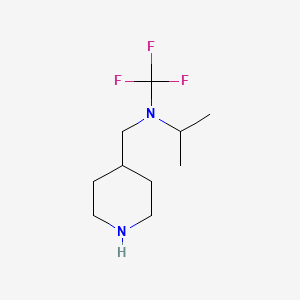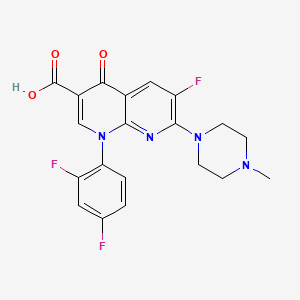
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine is a synthetic organic compound that features a piperidine ring, a trifluoromethyl group, and a propan-2-amine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Formation of Piperidine Derivative: Starting with a piperidine derivative, the piperidine ring is functionalized at the 4-position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amine Formation: The final step involves the formation of the propan-2-amine moiety, often through reductive amination or other amine-forming reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce new functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.
Industry: Utilized in the production of specialty chemicals or as a building block for other industrially relevant compounds.
作用機序
The mechanism of action of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperidine ring can provide structural rigidity and specificity.
類似化合物との比較
Similar Compounds
N-(piperidin-4-ylmethyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)butan-2-amine: Similar structure but with a longer carbon chain, potentially affecting its pharmacokinetics and dynamics.
Uniqueness
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C10H19F3N2 |
|---|---|
分子量 |
224.27 g/mol |
IUPAC名 |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C10H19F3N2/c1-8(2)15(10(11,12)13)7-9-3-5-14-6-4-9/h8-9,14H,3-7H2,1-2H3 |
InChIキー |
BCHVVIWVISNLMR-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1CCNCC1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)


![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)




![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
